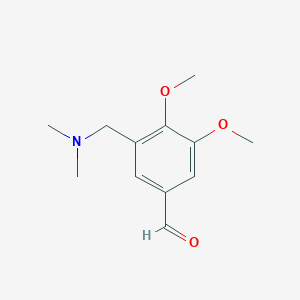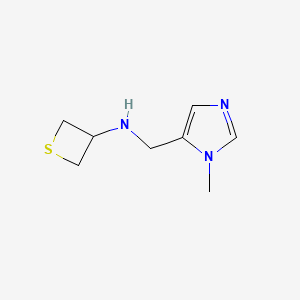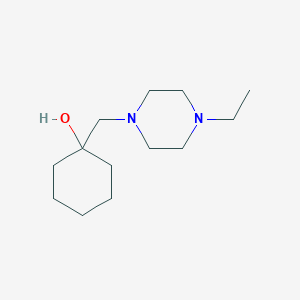![molecular formula C6H9F2N B13326012 6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13326012.png)
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a difluoromethyl group and an azabicyclohexane core. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include high ring strain and the presence of fluorine atoms. These characteristics make it a valuable scaffold for the development of bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of similar bicyclic compounds often involves photochemical reactions and the use of specialized catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are feasible due to the presence of the azabicyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The azabicyclohexane ring can act as a rigid scaffold, allowing for precise binding to receptors or enzymes. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexane: Another fluorinated bicyclic compound with similar structural features.
Bicyclo[2.1.1]hexane: A related bicyclic structure used in medicinal chemistry.
Uniqueness
6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of both a difluoromethyl group and an azabicyclohexane core. This combination imparts distinct physicochemical properties, such as increased ring strain and enhanced metabolic stability, which are advantageous in drug design .
Eigenschaften
Molekularformel |
C6H9F2N |
|---|---|
Molekulargewicht |
133.14 g/mol |
IUPAC-Name |
6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)5-3-1-9-2-4(3)5/h3-6,9H,1-2H2 |
InChI-Schlüssel |
TWOADOJJSNEDES-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2C(F)F)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13325944.png)





![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B13325965.png)


![5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13325989.png)
![1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine](/img/structure/B13325994.png)

